

A Comparative Analysis of E6201 Pharmacokinetics Across Preclinical Species

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Compound of Interest $(4S,5R,6Z,9S,10S,12E)-16- \\ (ethylamino)-9,10,18-trihydroxy- \\ 4,5-dimethyl-3- \\ oxabicyclo[12.4.0]octadeca- \\ 1(14),6,12,15,17-pentaene-2,8- \\ dione$ Cat. No.: B1684343 Get Quote

E6201, a novel inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-1 (MEK1), has been evaluated in several preclinical species to characterize its pharmacokinetic profile.[1] This guide provides a comparative analysis of E6201's pharmacokinetic parameters in mice, rats, and dogs, offering valuable insights for researchers and drug development professionals. The data presented herein is crucial for understanding the disposition of E6201 and for predicting its behavior in humans.

Pharmacokinetic Data Summary

The pharmacokinetic properties of E6201 were determined following a single intravenous (IV) administration. The key parameters are summarized in the table below, showcasing a high-clearance and fast-elimination profile across the studied species.[1]



Parameter	Mouse	Rat	Dog
Clearance (CL) (L/h/kg)	10.92	7.59	3.45
Volume of Distribution (Vd) (L/kg)	13.09	5.53	0.63
Elimination Half-life (t½) (h)	1.6	0.7	0.4

Data sourced from Kumar et al., 2011.[1]

In addition to these in vivo findings, in vitro studies revealed high plasma protein binding (>95%) for E6201 across all tested species, including humans.[1] The metabolic stability half-life in liver microsomes ranged from 36 to 89 minutes, suggesting that metabolism is a significant route of elimination.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies:

In Vivo Pharmacokinetic Studies:[1]

- Species: Male CD-1 mice, male Sprague-Dawley rats, and male Beagle dogs.
- Administration: A single intravenous dose of E6201 was administered.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Bioanalysis: Plasma concentrations of E6201 and its isomeric metabolite, ER-813010, were determined using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vitro Metabolism and Protein Binding Studies:[1]

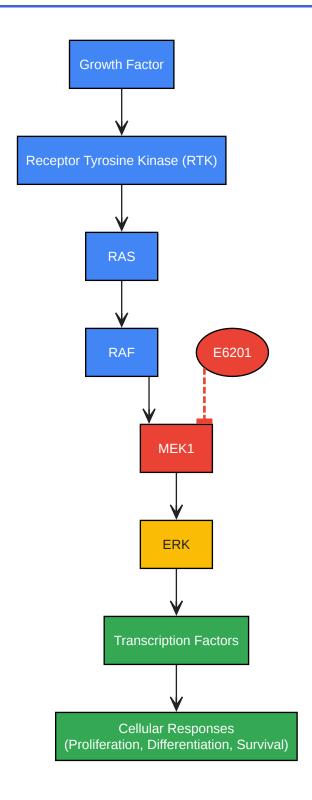


- Metabolic Stability: The metabolic stability of E6201 was assessed using liver microsomes from mice, rats, dogs, and humans.
- Plasma Protein Binding: The extent of plasma protein binding was determined in pooled plasma from mice, rats, dogs, and humans.
- CYP Inhibition and Induction: The potential for cytochrome P450 (CYP) inhibition and induction was evaluated using human liver microsomes and hepatocytes, respectively. The results indicated a low risk of drug-drug interactions due to CYP inhibition or induction in humans.[1]

Visualizing Key Pathways and Processes

To further elucidate the context of E6201's action and evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for pharmacokinetic analysis.

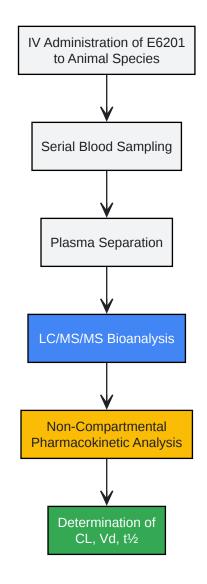




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MEK/ERK Signaling Pathway Inhibition by E6201.





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Experimental Workflow for Pharmacokinetic Analysis.

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References

 1. Pharmacokinetic characterization of a natural product-inspired novel MEK1 inhibitor E6201 in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]



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